molecular formula C8H9FO2S B2546700 (3-Methylphenyl)methanesulfonyl fluoride CAS No. 1888929-48-3

(3-Methylphenyl)methanesulfonyl fluoride

Cat. No.: B2546700
CAS No.: 1888929-48-3
M. Wt: 188.22
InChI Key: VZHDNFCQZFKSJK-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a (3-methylphenyl)methane moiety. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Given its structural similarity to methanesulfonyl fluoride, it may also exhibit inhibitory effects on AChE . This interaction could potentially influence the regulation of acetylcholine, thereby affecting various biochemical reactions.

Cellular Effects

Based on its potential AChE inhibitory activity, it could influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that, similar to methanesulfonyl fluoride, it may bind to AChE and inhibit its activity . This could lead to an increase in acetylcholine levels, potentially causing changes in gene expression and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methylphenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the sulfonyl fluoride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid Derivatives: Resulting from oxidation reactions.

    Reduced Sulfonyl Compounds: Produced via reduction reactions.

Scientific Research Applications

(3-Methylphenyl)methanesulfonyl fluoride has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.

    Chemical Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine hydrolases.

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Utilized in the synthesis of functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methanesulfonyl fluoride
  • (2-Methylphenyl)methanesulfonyl fluoride
  • Benzylmethanesulfonyl fluoride

Uniqueness

(3-Methylphenyl)methanesulfonyl fluoride is unique due to the position of the methyl group on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

(3-methylphenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHDNFCQZFKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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